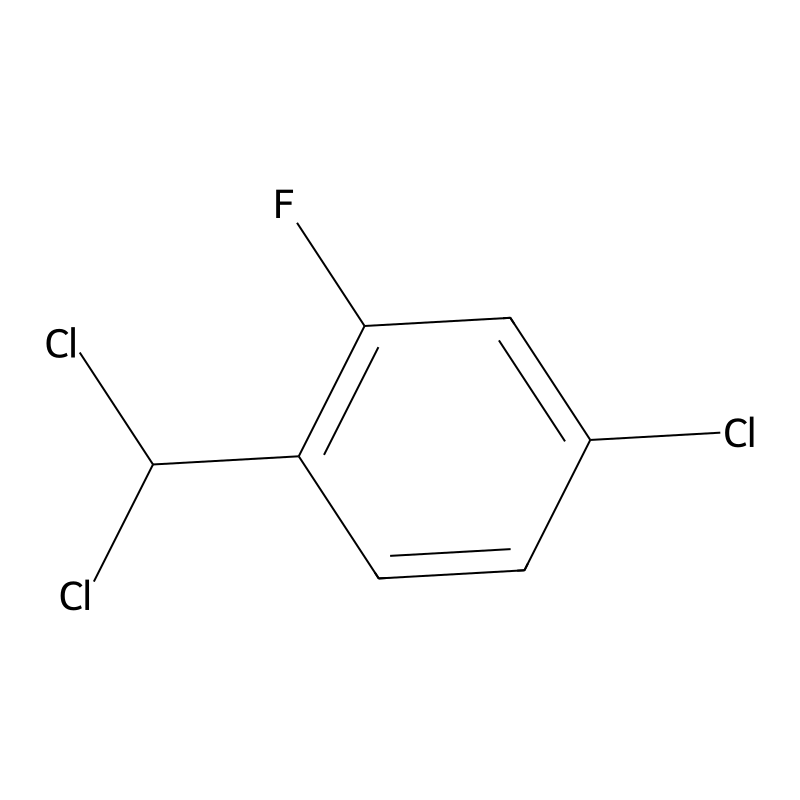4-CHLORO-1-(DICHLOROMETHYL)-2-FLUOROBENZENE

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Chloro-1-(dichloromethyl)-2-fluorobenzene is an aromatic compound characterized by the presence of chlorine and fluorine substituents on a benzene ring. Its molecular formula is , with a molecular weight of approximately 211.47 g/mol. This compound features a chloro group at the 4-position, a dichloromethyl group at the 1-position, and a fluorine atom at the 2-position of the benzene ring. The presence of these halogen substituents contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.
- Nucleophilic Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atoms, leading to the formation of new compounds.
- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chloro and fluorine substituents makes the aromatic ring susceptible to electrophilic attack, allowing for further functionalization of the benzene ring.
- Reduction Reactions: The compound can be reduced using reducing agents, which may lead to the formation of less halogenated derivatives.
Several synthetic routes can be employed to produce 4-chloro-1-(dichloromethyl)-2-fluorobenzene:
- Halogenation of Benzene Derivatives: Starting from 2-fluorotoluene, chlorination followed by treatment with dichloromethyl methyl ether can yield the desired product.
- Reactions with Chloromethyl Chloride: Reacting 4-chlorophenol with chloromethyl chloride under acidic conditions can introduce the dichloromethyl group.
- Grignard Reactions: Utilizing Grignard reagents with appropriate precursors may also provide access to this compound through subsequent halogenation steps.
4-Chloro-1-(dichloromethyl)-2-fluorobenzene has potential applications in:
- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its reactive halogen functionalities.
- Agricultural Chemicals: Similar compounds are often used as herbicides or pesticides, suggesting potential agricultural applications.
- Material Science: Its unique properties could be explored in developing new materials or polymers.
Several compounds share structural similarities with 4-chloro-1-(dichloromethyl)-2-fluorobenzene. Here are some comparable compounds along with their unique characteristics:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-Chloro-4-(chloromethyl)-1-fluorobenzene | 2994-69-6 | Contains a similar dichloromethyl group but differs in chlorine positioning. |
| 4-Chlorobenzyl chloride | 7723-14-0 | Lacks fluorine but has significant reactivity due to chlorobenzyl moiety. |
| 1-Dichloromethyl-2-fluorobenzene | Not specified | Similar fluorine substitution but different chlorination pattern. |
These compounds illustrate various aspects of halogenated aromatic chemistry and highlight the unique positioning and combination of halogens in 4-chloro-1-(dichloromethyl)-2-fluorobenzene that may influence its reactivity and applications.








